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Compound of Interest

Compound Name: Y 9000

Cat. No.: B1682343

Welcome to the technical support center for the Y 9000 sequencing platform. This resource is
designed to assist researchers, scientists, and drug development professionals in
troubleshooting experimental results. Here you will find answers to frequently asked questions,
detailed experimental protocols, and data interpretation guides.

Frequently Asked Questions (FAQSs)
Library Preparation

Q1: What are the common causes of low library yield?

Low library yield can stem from several factors throughout the library preparation workflow. Key
areas to investigate include the quality and quantity of the input nucleic acid, enzymatic
reaction efficiencies, and bead cleanup steps.[1][2] Degraded or impure starting material, such
as DNA or RNA with low integrity scores or contaminants like phenol or EDTA, can inhibit the
enzymes used in library preparation.[1][2] Inaccurate quantification of the initial sample can
also lead to suboptimal enzymatic reactions.[1] During the process, inefficient reverse
transcription (for RNA libraries), poor adapter ligation, or loss of material during bead-based
purification steps are common culprits. It is also important to ensure that reagents are properly
stored and handled, and that master mixes are used to minimize pipetting errors.

Q2: How can | troubleshoot the presence of high adapter-dimer concentrations?

Adapter-dimers are formed when sequencing adapters ligate to each other instead of the DNA
or cDNA insert. Their presence can significantly reduce the number of useful sequencing reads,
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as they cluster more efficiently on the flow cell than the desired library fragments. High adapter-

dimer concentrations are often caused by:

Suboptimal adapter-to-insert ratio: Too high a concentration of adapters relative to the
amount of input DNA can favor adapter-dimer formation.

Low input quantity or poor quality of starting material: Insufficient or degraded nucleic acid
can lead to an effective excess of adapters.

Inefficient size selection: The bead-based cleanup steps are designed to remove small
fragments like adapter-dimers. Incorrect bead-to-sample ratios or improper handling can
lead to their retention.

To troubleshoot, consider optimizing the adapter concentration, ensuring accurate

quantification of high-quality input material, and strictly following the size selection protocol. An

additional bead cleanup step can also help to remove existing adapter-dimers.

Sequencing Run

Q3: What factors can lead to low Q30 scores?

A Q30 score indicates a 99.9% base call accuracy (or a 1 in 1000 chance of an incorrect base

call), and is a key metric for sequencing data quality. Low Q30 scores can be caused by a

variety of issues, including:

Problems with the sequencing library: Poor library quality, including the presence of adapter-
dimers or libraries of a non-optimal size, can negatively impact sequencing performance.

Instrument and consumable issues: Problems with the sequencing instrument's fluidics,
temperature control, or the quality of the reagent cartridges can lead to a drop in quality

scores.

Incorrect library quantification and loading: Over- or under-clustering of the library on the flow
cell can result in poor data quality. Over-clustering can make it difficult for the instrument to
distinguish between individual clusters, while under-clustering results in lower data output.
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* Issues specific to paired-end sequencing: For paired-end runs, a drop in quality specifically
in Read 2 can indicate problems with the paired-end turnaround chemistry or priming.

Q4: What should I do if a sequencing run fails?

A failed sequencing run requires a systematic approach to identify the root cause. Start by
examining the run metrics and error messages provided by the Y 9000 software. Common
areas to investigate include:

Library Quality Control: Re-verify the concentration, size distribution, and purity of the library
that was loaded.

 Instrument Performance: Check the instrument's performance logs for any reported errors.
Performing a system check, particularly of the fluidics system, can help identify hardware
issues.

o Consumables: Ensure that the reagents, flow cell, and other consumables were not expired
and were stored correctly. A consumable-related issue is a potential cause if the instrument's
system checks pass.

e Run Setup: Double-check the run parameters entered into the control software to ensure
they were appropriate for the library type and sequencing Kkit.

Data Presentation
Table 1: Y 9000 Library Quantification and Quality
Control Guidelines
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Recommended
Parameter Method Notes
Range
Ratios outside this
Input Nucleic Acid UV-Vis A260/A280: 1.8- range may indicate
Purity Spectrophotometry 2.0A260/A230: 2.0-2.2  protein or chemical

contamination.

Input Nucleic Acid
Integrity

Electrophoresis (e.g.,

TapeStation)

DNA Integrity Number
(DIN) > 7RNA Integrity
Number (RIN) > 8

High-quality, intact
nucleic acid is crucial
for optimal library

preparation.

Fluorometric (e.g.,

Fluorometric methods

are more accurate

Library Concentration ] 1-50 ng/pL ]

Qubit) than UV-Vis for
quantification.
gPCR specifically

Amplifiable Librar uantifies librar
P i Y gPCR >2nM a Y
Concentration molecules that can be
sequenced.
' This includes the
) ) Electrophoresis (e.qg., )
Average Library Size 200-600 bp insert and adapter

BioAnalyzer)

sequences.

Adapter-Dimer

Content

Electrophoresis (e.g.,

BioAnalyzer)

< 5% of total library

High levels of adapter-
dimers can severely
impact sequencing
data quality.

Table 2: Y 9000 Sequencing Run Performance Metrics
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Potential Issues if Below

Metric Target Value T A
arge
) ) ) Under-clustering, run stopped
Yield (Gb) Varies by kit
prematurely.
Library quality issues,
% Reads > Q30 > 80% instrument problems, over-

clustering.

< 800: Under-clustering,
inaccurate library

**Cluster Density (K/mm2) ** 800-1200 quantification.> 1200: Over-
clustering, leading to low Q30

scores.

High percentage of low-quality

% Reads Passing Filter > 90%
reads.

Calculated from a PhiX control;
Error Rate (%) <0.5% o
indicates overall run accuracy.

Experimental Protocols
Y 9000 DNA Library Preparation Protocol

This protocol outlines the key steps for preparing a standard DNA library for sequencing on the
Y 9000 platform.

1. DNA Fragmentation:

o Start with 1-100 ng of high-quality gDNA.
o Fragment the DNA to the desired size range (typically 200-600 bp) using either enzymatic
digestion or physical methods like sonication.

2. End Repair and A-tailing:

e The fragmented DNA will have a mix of overhangs and blunt ends.
o Perform an enzymatic reaction to repair the ends to create blunt-ended fragments.
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» Follow this with an A-tailing reaction, which adds a single adenine nucleotide to the 3' ends
of the fragments. This prepares the DNA for adapter ligation.

3. Adapter Ligation:

o Ligate the Y 9000 sequencing adapters, which contain sequences for flow cell binding and
indexing, to the A-tailed DNA fragments.

4. Size Selection and Cleanup:

o Use magnetic beads to purify the adapter-ligated DNA and select for the desired fragment
size range. This step is critical for removing unligated adapters and adapter-dimers.

5. Library Amplification (Optional):

o If the starting material was low, perform PCR amplification to increase the library yield. Use a
minimal number of cycles to avoid introducing bias.

6. Library Quantification and Quality Control:

» Assess the final library concentration using a fluorometric method (e.g., Qubit).

 Verify the size distribution and check for adapter-dimers using an electrophoresis system
(e.g., BioAnalyzer).

o For the most accurate quantification of sequenceable library molecules, use qPCR.

Visualizations

Library Preparation Sequencing,

Click to download full resolution via product page

Caption: High-level workflow for the Y 9000 sequencing platform.
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Caption: Troubleshooting logic for low Q30 scores on the Y 9000.
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Caption: Simplified MAPK/ERK signaling pathway, often studied with the Y 9000.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1682343?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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